molecular formula C24H24N2O6 B11219762 2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11219762
M. Wt: 436.5 g/mol
InChI Key: GEEXJWRUEZEXFK-UHFFFAOYSA-N
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Description

2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with furfural in the presence of a base to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the intermediate with methoxyamine hydrochloride to form the benzoxazine ring .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the furyl and methoxy groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases. Common reagents include bromine, chlorine, and nitric acid.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems.

Scientific Research Applications

2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit tubulin polymerization, which is crucial for cell division. By binding to the tubulin protein, it prevents the formation of microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . Additionally, its anti-inflammatory effects are believed to be mediated through the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

2-(furan-2-yl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H24N2O6/c1-27-19-8-5-7-15-17-13-16(18-9-6-10-31-18)25-26(17)24(32-22(15)19)14-11-20(28-2)23(30-4)21(12-14)29-3/h5-12,17,24H,13H2,1-4H3

InChI Key

GEEXJWRUEZEXFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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